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Compound Name: 2-Benzoxazolinone

Cat. No.: B145934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone scaffold is a "privileged" structure in medicinal chemistry,

demonstrating a wide array of pharmacological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 2-benzoxazolinone derivatives across

various biological targets, supported by experimental data from peer-reviewed studies. The

information is presented to aid in the rational design and development of novel therapeutic

agents.

Comparative Biological Activities
The biological efficacy of 2-benzoxazolinone derivatives is significantly influenced by the

nature and position of substituents on the benzoxazolinone core and on appended

functionalities. The following tables summarize the quantitative data from various studies,

highlighting key SAR trends.

Antibacterial Activity
The antibacterial potential of 2-benzoxazolinone derivatives has been evaluated against a

panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration

(MIC) is a key parameter to quantify this activity.
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Compou

nd ID

R Group

(at

position

3)

Modificat

ions on

R

S.

aureus

MIC

(µg/mL)

E. coli

MIC

(µg/mL)

B.

subtilis

MIC

(µg/mL)

S.

enteritidi

s MIC

(µg/mL)

Referen

ce

1

-

CH₂CH₂

COOH

- >500 >500 >500 >500 [1][2]

2

-

CH₂CH₂

COOCH₃

- 125 250 125 125 [1][2]

4

-

CH₂CH₂

CONH-

SO₂-Ph-

NH₂

4-

aminobe

nzenesulf

onamide

62.5 125 125 250 [1]

7

-

CH₂CH₂-

(5-chloro-

1H-

benzo[d]i

midazol-

2-yl)

5-

chlorobe

nzimidaz

ole

62.5 125 125 250

12

-

CH₂CH₂

CONH-

N=CH-

Ph-Cl

3-chloro

substituti

on on

phenyl

31.25 62.5 62.5 125

22

-

CH₂CH₂

CONH-

N=CH-

(2-furyl)

2-furyl

substitue

nt

31.25 62.5 31.25 125

23 -

CH₂CH₂

5-nitro-2-

furyl

15.63 31.25 15.63 62.5
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CONH-

N=CH-

(5-nitro-

2-furyl)
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nt

Key SAR Insights for Antibacterial Activity:

Esterification of the carboxylic acid at position 3 (Compound 2) enhances antibacterial

activity compared to the parent carboxylic acid (Compound 1).

The introduction of a sulfonamide (Compound 4) or a substituted benzimidazole (Compound

7) at the terminus of the side chain at position 3 improves activity.

For hydrazone derivatives, substitutions on the phenyl ring play a crucial role. A 3-chloro

substitution (Compound 12) and the presence of furan moieties (Compounds 22 and 23)

significantly enhance antibacterial potency. The 5-nitro-2-furyl derivative (Compound 23) was

found to be the most active in this series.

Anti-Inflammatory Activity
Several 2-benzoxazolinone derivatives have been investigated for their ability to inhibit the

production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
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Compound ID

General

Structure/Modifi

cation

Assay IC₅₀ (µM) Reference

1f

1,3,4-thiadiazole-

based

benzoxazolinone

In vivo anti-

inflammatory

65.83% inhibition

after 3h

1f

1,3,4-thiadiazole-

based

benzoxazolinone

In vitro TNF-α

inhibition
51.44% inhibition

3c
Benzoxazolone

derivative
IL-6 inhibition 10.14 ± 0.08

3d
Benzoxazolone

derivative
IL-6 inhibition 5.43 ± 0.51

3g
Benzoxazolone

derivative
IL-6 inhibition 5.09 ± 0.88

Key SAR Insights for Anti-Inflammatory Activity:

The fusion of a 1,3,4-thiadiazole moiety to the benzoxazolinone core via a methylene linker

results in significant anti-inflammatory and TNF-α inhibitory activity (Compound 1f).

Specific substitutions on the benzoxazolone scaffold can lead to potent inhibition of IL-6, with

compounds 3d and 3g showing the most promising activity.

Cytotoxic Activity
The antiproliferative effects of 2-benzoxazolinone derivatives have been explored in various

cancer cell lines.
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Compound ID

General

Structure/Modifi

cation

Cell Line IC₅₀ (µM) Reference

Acanthoside A

New 2-

benzoxazolinone

alkaloid

HepG2 7.8

Acanthoside B

New 2-

benzoxazolinone

alkaloid

HeLa 12.5

Acanthoside C

New 2-

benzoxazolinone

alkaloid

A-549 26.6

Acanthoside D

New 2-

benzoxazolinone

alkaloid

HepG2 9.2

Key SAR Insights for Cytotoxic Activity:

Naturally occurring 2-benzoxazolinone alkaloids, such as the acanthosides, have

demonstrated notable cytotoxicity against various cancer cell lines.

The presence of a substituted benzoyl moiety in the structures of new isolates was attributed

to their enhanced cytotoxic activities compared to known compounds.

Anti-HIV Activity
2-Benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid

(NC) protein, a critical target for antiviral therapy.
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Compound ID

General

Structure/Modifi

cation

Assay IC₅₀ (µM) Reference

5-06

N-(1H-indazol-5-

yl)-2-oxo-2,3-

dihydro-1,3-

benzoxazole-5-

sulfonamide

NC-mediated

annealing

inhibition

20 ± 2

5-06

N-(1H-indazol-5-

yl)-2-oxo-2,3-

dihydro-1,3-

benzoxazole-5-

sulfonamide

Antiviral activity

(MonoCycle

assay)

30.6

5-06

N-(1H-indazol-5-

yl)-2-oxo-2,3-

dihydro-1,3-

benzoxazole-5-

sulfonamide

Antiviral activity

(BiCycle assay)
36.4

Key SAR Insights for Anti-HIV Activity:

A 2-benzoxazolinone scaffold can effectively inhibit the HIV-1 NC protein.

The position of the sulfonamide group is critical for activity; a 5-sulfonamide substitution (as

in 5-06) is significantly more active than a 6-sulfonamide substitution.

The addition of an indazole ring also contributes to the increased inhibitory activity.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are summaries of key experimental protocols cited in the SAR studies.

Determination of Minimum Inhibitory Concentration
(MIC)
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The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a

microorganism, is typically determined using the broth microdilution method.

Protocol:

Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific

optical density, ensuring a standardized number of viable bacteria.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

broth medium to obtain a range of concentrations.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20

hours).

Observation: The MIC is determined as the lowest concentration of the compound at which

no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere

overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 24-72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well.

Incubation: The plate is incubated for a few hours to allow metabolically active cells to

reduce the yellow MTT to purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength between 500 and 600 nm. The IC₅₀ value, the

concentration of the compound that inhibits 50% of cell growth, is then calculated.

TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in cells

stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in plates.

Compound Pre-treatment: Cells are pre-treated with different concentrations of the test

compounds.

Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.

Incubation: The plates are incubated for a specific period to allow for cytokine production.

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is

quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-

stimulated control, and IC₅₀ values are determined.

HIV-1 Nucleocapsid (NC) Protein Inhibition Assay
This assay evaluates the ability of compounds to interfere with the nucleic acid chaperone

activity of the HIV-1 NC protein, often by monitoring the annealing of complementary nucleic

acid strands.

Protocol:
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Reagents: Recombinant HIV-1 NC protein and fluorescently labeled complementary nucleic

acid strands (e.g., TAR DNA and cTAR DNA) are prepared.

Reaction Mixture: The NC protein is incubated with one of the nucleic acid strands in a

reaction buffer.

Compound Addition: The test compounds at various concentrations are added to the mixture.

Initiation of Annealing: The complementary nucleic acid strand is added to initiate the

annealing reaction.

Fluorescence Measurement: The change in fluorescence, resulting from the proximity of the

fluorescent dye and quencher upon annealing, is monitored over time.

Data Analysis: The rate of annealing is calculated, and the IC₅₀ value for the inhibition of NC-

mediated annealing is determined.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in

understanding the mechanism of action and the research methodology.

TNF-α Signaling Pathway
The binding of TNF-α to its receptor (TNFR1) can trigger distinct signaling cascades leading to

either inflammation and cell survival or apoptosis. 2-benzoxazolinone derivatives that inhibit

TNF-α likely interfere with the initial steps of this pathway.
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Caption: Simplified TNF-α signaling pathway leading to inflammation or apoptosis.

Role of HIV-1 Nucleocapsid Protein in Viral Replication
The HIV-1 NC protein plays a crucial role in several stages of the viral life cycle, particularly in

reverse transcription and genomic RNA packaging. Inhibitors targeting NC can disrupt these

essential processes.
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Caption: The role of HIV-1 Nucleocapsid (NC) protein in the viral replication cycle.

Experimental Workflow for In Vitro Drug Screening
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The general workflow for screening the biological activity of newly synthesized compounds

involves a series of standardized in vitro assays.

Synthesis of
2-Benzoxazolinone Derivatives

Structural Characterization
(NMR, MS, etc.)

Primary Biological Screening
(e.g., Antibacterial, Cytotoxicity)

Hit Identification

Secondary Assays
(e.g., IC₅₀/EC₅₀ Determination,

Mechanism of Action)

Active Compounds

Lead Compound Selection

Lead Optimization (SAR)
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Caption: A generalized experimental workflow for the screening and development of 2-
benzoxazolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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